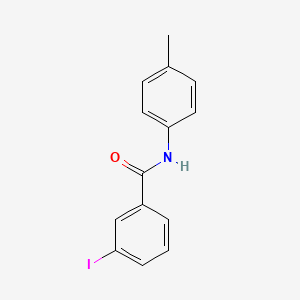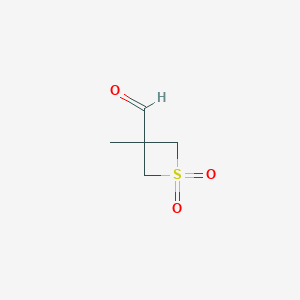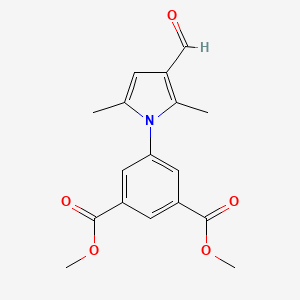
2-(4,4-difluorocyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-difluorocyclohexyl)propanoic acid, or DFCHPA, is an organic acid that is used in many scientific and industrial applications. It is a colorless and odorless compound that is synthesized in the laboratory and used in a variety of applications. DFCHPA is used in a variety of industrial applications, including as a surfactant, a lubricant, and a corrosion inhibitor. In the scientific field, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In
Aplicaciones Científicas De Investigación
DFCHPA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a surfactant in the production of polymers. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, such as polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
The mechanism of action of DFCHPA is not fully understood. However, it is believed to act as a surfactant, a lubricant, and a corrosion inhibitor. It is believed to reduce the surface tension of aqueous solutions, which helps to reduce the viscosity and improve the flow rate of the solution. It is also believed to act as a lubricant, which helps to reduce friction and wear on moving parts. Finally, it is believed to act as a corrosion inhibitor, which helps to protect metal surfaces from corrosion.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCHPA have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFCHPA has several advantages for use in laboratory experiments. It is a colorless and odorless compound, which makes it easy to work with and store. It is also non-toxic and relatively inexpensive, making it an attractive reagent for use in laboratory experiments. However, it is important to note that DFCHPA is a relatively unstable compound and can easily be degraded by light and heat. In addition, it can react with other compounds, such as acids and bases, and should be handled with care.
Direcciones Futuras
The potential applications of DFCHPA are vast and varied. It could be used as a surfactant in the production of polymers, as a lubricant in the production of machinery, and as a corrosion inhibitor in metal surfaces. It could also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it could be used in the development of new catalysts for various reactions. Finally, it could be used in the development of new drugs and treatments for various diseases.
Métodos De Síntesis
DFCHPA can be synthesized either by direct fluorination of the corresponding cyclohexylpropanoic acid, or by the reaction of 2-bromo-4,4-difluorocyclohexane with sodium propanoate. The direct fluorination method involves the reaction of cyclohexylpropanoic acid with fluorine gas in an inert atmosphere. The reaction of 2-bromo-4,4-difluorocyclohexane with sodium propanoate involves the reaction of the bromide with sodium propanoate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXTVXJALWOBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluorocyclohexyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B6612627.png)




![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)

![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)


![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)